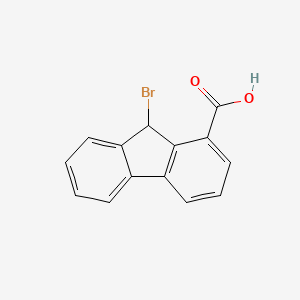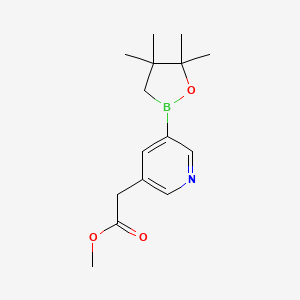![molecular formula C10H8N2O B15248619 [1(2H),4'-Bipyridin]-2-one CAS No. 62150-42-9](/img/structure/B15248619.png)
[1(2H),4'-Bipyridin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-[1,4’-bipyridin]-2-one is a heterocyclic compound that consists of two pyridine rings connected by a single nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,4’-bipyridin]-2-one can be achieved through several methods. One common approach involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically requires specific conditions, such as the presence of a suitable solvent and controlled temperature, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2H-[1,4’-bipyridin]-2-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques, such as continuous flow reactors and automated synthesis systems, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium amalgam), and halogens (e.g., chlorine). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学的研究の応用
2H-[1,4’-bipyridin]-2-one has a wide range of applications in scientific research, including:
Biology: It serves as a probe in biochemical assays and as a component in the design of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a scaffold for drug development.
作用機序
The mechanism of action of 2H-[1,4’-bipyridin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 2H-[1,4’-bipyridin]-2-one include:
4,4’-Bipyridine: A related compound with two pyridine rings connected by a single bond.
2,2’-Bipyridine: Another bipyridine derivative with different connectivity between the pyridine rings.
Uniqueness
2H-[1,4’-bipyridin]-2-one is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in various applications, particularly in the design of coordination complexes and advanced materials.
特性
CAS番号 |
62150-42-9 |
|---|---|
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC名 |
1-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9/h1-8H |
InChIキー |
GAYVJHFPDKXUGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
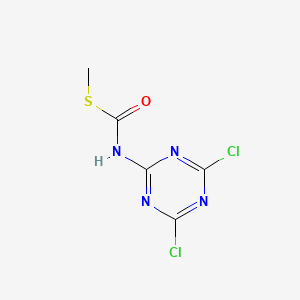
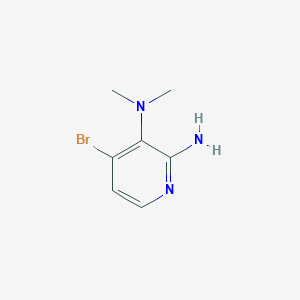
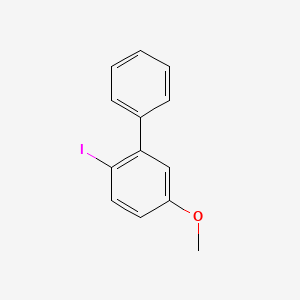
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
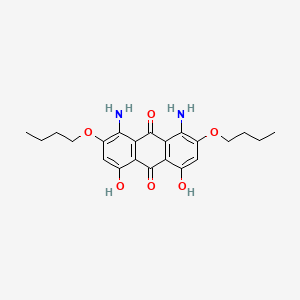
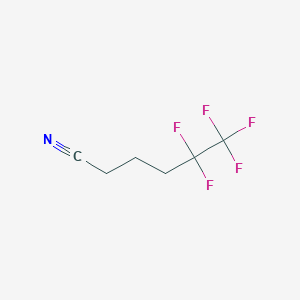
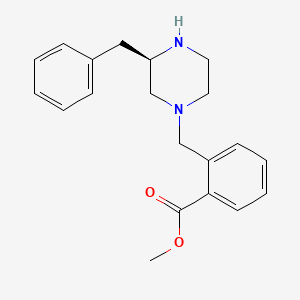
![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
